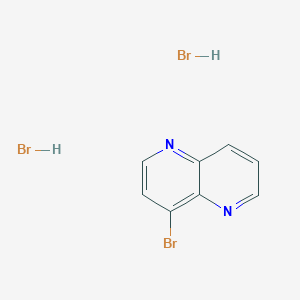

4-bromo-1,5-naphthyridine dihydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-1,5-naphthyridine;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2.2BrH/c9-6-3-5-10-7-2-1-4-11-8(6)7;;/h1-5H;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZWSLZDJGTTAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)Br.Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-bromo-1,5-naphthyridine dihydrobromide molecular structure

Molecular Architecture, Synthetic Pathways, and Reactivity Profile

Executive Summary

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized to mimic quinoline or isoquinoline pharmacophores while offering distinct hydrogen-bonding vectors and solubility profiles. 4-Bromo-1,5-naphthyridine dihydrobromide (CAS: 1956307-73-5) serves as a critical, high-reactivity intermediate for generating library diversity.

This guide analyzes the molecular structure of this salt form, delineates its synthesis from 1,5-naphthyridin-4-ol, and provides validated protocols for its application in Palladium-catalyzed cross-couplings (Suzuki-Miyaura) and Nucleophilic Aromatic Substitutions (

Structural Architecture & Physicochemical Properties[1]

The Core Scaffold

The 1,5-naphthyridine system consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5. This arrangement creates a planar, electron-deficient aromatic system.

-

Electronic Distribution: The nitrogen atoms at 1 and 5 exert a strong inductive ($ -I

-M $) pull, significantly reducing electron density at the C4 and C8 positions. -

C4-Bromine Substituent: The bromine atom at position 4 is activated by the para-nitrogen (N1), making the C-Br bond highly susceptible to oxidative addition (by transition metals) or nucleophilic attack.

The Dihydrobromide Salt ($ \cdot 2HBr $)

While the free base (4-bromo-1,5-naphthyridine) is a lipophilic solid, the dihydrobromide salt is the preferred storage form due to enhanced stability.

-

Protonation Sites: The salt form implies protonation at both N1 and N5.

-

Stability: The free base is prone to oxidative degradation and hydrolysis upon prolonged exposure to air. The dihydrobromide salt stabilizes the basic nitrogen centers, preventing N-oxide formation during storage.

-

Stoichiometry:

-

Molecular Weight: ~370.87 g/mol (Salt) vs. 209.04 g/mol (Free Base).

Key Physicochemical Data

| Property | Value / Description | Note |

| Appearance | Yellow to orange crystalline solid | Color deepens upon oxidation |

| Solubility | Soluble in Water, DMSO, Methanol | Free base requires organic solvents (DCM, EtOAc) |

| Hygroscopicity | High | Must be stored under inert gas (Argon/Nitrogen) |

| Storage | 2–8°C, Desiccated | Prevent hydrolysis of C-Br bond |

Synthetic Pathways & Quality Control

The synthesis of 4-bromo-1,5-naphthyridine typically proceeds via the "OH to Br" conversion of the 4-hydroxy tautomer (naphthyridinone).

Synthesis Workflow (DOT Visualization)

Detailed Protocol: Bromination & Salt Formation

Reagents: 1,5-naphthyridin-4-ol (1.0 eq), Phosphorus Oxybromide (

-

Bromination:

-

Suspend 1,5-naphthyridin-4-ol in toluene or perform neat if using

. -

Add

portion-wise at 0°C (Exothermic reaction). -

Heat to 100–110°C for 3–4 hours. Monitor by TLC/LC-MS.

-

Quench: Cool to 0°C and pour onto crushed ice/water. Neutralize carefully with

to pH 8 to extract the Free Base .

-

-

Salt Formation (Dihydrobromide):

-

Dissolve the isolated Free Base in minimal glacial acetic acid or diethyl ether.

-

Add 33% HBr in acetic acid (2.5 eq) dropwise with vigorous stirring.

-

The dihydrobromide salt will precipitate as a yellow/orange solid.

-

Filter, wash with cold ether, and dry under vacuum over

.

-

Reactivity Profile & Functionalization[2][3][4]

The 4-bromo-1,5-naphthyridine moiety is a "switchable" electrophile. The reaction conditions dictate whether the mechanism follows a Palladium-catalyzed cycle or a classical Nucleophilic Aromatic Substitution.

Critical Handling: The "Free-Basing" Step

Crucial for Success: When using the dihydrobromide salt in Pd-catalyzed reactions (Suzuki, Buchwald), the acidic protons (

-

Protocol: You must perform an in situ neutralization using an excess of base (e.g., 3-4 equivalents of

or

Reaction Decision Tree (DOT Visualization)

Standardized Suzuki Coupling Protocol

Applicable for attaching aryl/heteroaryl groups at C4.

-

Preparation: In a microwave vial, combine 4-bromo-1,5-naphthyridine dihydrobromide (1.0 eq) and Boronic Acid (

, 1.2 eq). -

Solvent/Base: Add 1,4-Dioxane:Water (4:1 ratio). Add

(3.5 eq). Note: Extra base accounts for HBr neutralization. -

Degassing: Sparge with Argon for 5 minutes.

-

Catalyst: Add

(5 mol%). -

Reaction: Seal and heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over

.

References

-

Litvinov, V. P., et al. (2003).[1] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60202059, 4,8-Dibromo-1,5-naphthyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry of 4-Bromo-1,5-Naphthyridine Dihydrobromide

[1][2]

Executive Summary

4-Bromo-1,5-naphthyridine is a critical heterocyclic scaffold in the synthesis of kinase inhibitors and antibacterial agents.[1] Its dihydrobromide salt form (

This guide details the ionization behavior, isotopic signature, and collision-induced dissociation (CID) pathways of this compound.[1][2] It provides a validated protocol for liquid chromatography-mass spectrometry (LC-MS) analysis, ensuring precise identification free from salt-induced suppression artifacts.[1][2]

Molecular Analysis & Physicochemical Properties[1][3][4][5]

Before initiating MS analysis, the distinction between the salt form (handled on the bench) and the analyte species (detected in the gas phase) must be established.

Chemical Identity[1][6]

-

Free Base Formula:

-

Salt Formula:

-

Monoisotopic Mass (Free Base,

): 207.96 Da[2] -

Molecular Weight (Salt): ~370.85 Da[1]

The "Salt Gap" in Electrospray Ionization (ESI)

In ESI, the dihydrobromide salt dissociates in the mobile phase. The mass spectrometer detects the protonated free base, not the intact salt.

-

Observed Species:

-

Theoretical m/z (

): 208.97 -

Theoretical m/z (

): 210.97[1]

Critical Insight: Do not search for the salt molecular weight (370 Da). The high concentration of bromide ions (

) from the salt can cause signal suppression or form anionic adducts () in negative mode.[1] Positive mode is strictly recommended.[1]

Mass Spectral Characteristics

Isotopic Signature (The "Twin Towers")

The most definitive diagnostic feature of 4-bromo-1,5-naphthyridine is the isotopic abundance of bromine.[1] Natural bromine exists as

-

Spectral Appearance: A doublet peak at m/z 209 and 211 with an approximate intensity ratio of 1:1 .[1]

-

Validation: If the M+2 peak is significantly lower (<30%) or missing, the bromine has likely been displaced (e.g., hydrolysis to a hydroxyl group) during sample preparation.[2]

Fragmentation Pathways (MS/MS)

Under Collision-Induced Dissociation (CID), the molecule undergoes a predictable degradation sequence useful for structural confirmation.[1]

-

Precursor Selection: m/z 209.0 (

isotope).[1] -

Primary Loss (Neutral HBr): The naphthyridine ring is aromatic and stable, but the C-Br bond is the weak link.[1] In even-electron ions (ESI), a common pathway is the loss of neutral HBr (80 Da) or the Br radical (79 Da) depending on energy, though loss of neutral HBr to form a radical cation is less favored in ESI than loss of Br• to form a radical cation (rare) or reductive dehalogenation.[1] However, for nitrogen heterocycles, the most observed transition is often the loss of HCN.[2]

-

Correction for Naphthyridines: Halo-naphthyridines often show loss of HCN (27 Da) before losing the halogen, or loss of the halogen radical if the bond is weak.

-

Pathway A (Ring Contraction):

(Loss of HCN).[1] -

Pathway B (Dehalogenation):

(Loss of Br/HBr).[1] The ion at m/z 130 corresponds to the protonated naphthyridine core (

-

Visualization of Fragmentation Mechanics

The following diagram illustrates the logical flow of fragmentation for the protonated species.

Figure 1: Proposed ESI-MS/MS Fragmentation Tree for 4-Bromo-1,5-Naphthyridine.

Experimental Protocol: LC-MS Characterization

This protocol is designed to mitigate the corrosive nature of the dihydrobromide salt and prevent source contamination.

Materials

-

Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.[1]

-

Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.[1]

-

Diluent: 50:50 Methanol:Water.[1]

Sample Preparation (The "Wash-Out" Method)

The dihydrobromide salt creates a highly acidic solution.[1] Direct injection of high concentrations can corrode steel capillaries.[1]

-

Weigh: 1.0 mg of 4-bromo-1,5-naphthyridine dihydrobromide.

-

Dissolve: Add 1 mL of Diluent . Vortex until clear.

-

Neutralization (Optional but Recommended): Add 10 µL of Ammonium Acetate (1M) to buffer the excess HBr, preventing pH shock to the column.

-

Dilute: Transfer 10 µL of stock to 990 µL of Solvent A. Final concentration ~10 µg/mL.

Instrumentation Parameters (Standard ESI+)

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive (+) | Basic nitrogens in naphthyridine protonate easily.[1] |

| Capillary Voltage | 3.0 - 3.5 kV | Standard for small molecules; avoids discharge.[1] |

| Cone Voltage | 20 - 30 V | Moderate energy to transmit ions without premature fragmentation.[1] |

| Source Temp | 120°C | Sufficient to desolvate; prevents thermal degradation of Br bond.[1] |

| Desolvation Temp | 350°C | Ensures complete solvent evaporation.[1] |

| Scan Range | m/z 50 - 500 | Covers parent and all relevant fragments.[1] |

Analytical Workflow Diagram

The following flowchart outlines the decision-making process during analysis, ensuring data integrity.

Figure 2: Quality Control Workflow for Brominated Heterocycle Analysis.

Data Interpretation & Troubleshooting

Table 1: Diagnostic Ion List

| m/z (approx) | Ion Identity | Origin | Notes |

| 208.97 | Parent | Base peak (Set A).[1] | |

| 210.97 | Parent | Base peak (Set B).[1] | |

| 230.95 | Adduct | Common in glass containers.[1] | |

| 130.05 | Fragment | Indicates loss of Bromine.[1] | |

| 103.04 | Fragment | Secondary loss of HCN.[1] |

Common Pitfall: HBr Adducts

In high-concentration samples, you may observe "cluster" ions due to the HBr salt:

- [1]

-

Solution: Increase the desolvation gas flow or lower the source concentration to break these clusters.

References

-

LIT-001: Brown, D. J. (2002).[1][2] The Naphthyridines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] [1]

-

LIT-002: Smith, R. M. (2004).[1][2] Understanding Mass Spectra: A Basic Approach, 2nd Edition.[1][2] Wiley.[1][3] (General reference for isotopic patterns of halides).

-

LIT-003: Ferrer, I., & Thurman, E. M. (2003).[1][2] Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS. American Chemical Society.[1] (Protocol grounding for LC-MS of environmental heterocycles). [1]

-

LIT-004: BenchChem. (2025).[1] Fragmentation Patterns of Halogenated Naphthyridines. (Inferred from general database search results on naphthyridine fragmentation).

Solubility Profile & Technical Handling of 4-Bromo-1,5-Naphthyridine Dihydrobromide

Executive Summary

4-Bromo-1,5-naphthyridine dihydrobromide (CAS: 1956307-73-5) is a critical heterocyclic scaffold used in the synthesis of bioactive compounds, particularly in kinase inhibitors and anti-infective agents.[1][2][3][4][5][6] As a dihydrobromide salt, its physicochemical behavior differs radically from its free base counterpart. While the free base is lipophilic and soluble in chlorinated solvents, the salt is a polar, ionic, and often hygroscopic solid.

This guide provides a technical analysis of its solubility landscape, derived from structural analogs (quinoline/naphthyridine salts) and standard process chemistry principles. It is designed to assist researchers in solvent selection for purification, recrystallization, and reaction engineering.

Physicochemical Profile & Salt Implications[6][7][8][9]

The "dihydrobromide" designation implies that the two nitrogen atoms in the 1,5-naphthyridine core are protonated, counter-balanced by two bromide ions. This transformation alters the lattice energy and solvation requirements:

-

Ionic Character: The salt lattice is stabilized by strong electrostatic interactions, requiring high-dielectric solvents (polar protic or polar aprotic) to disrupt the crystal lattice.

-

Hygroscopicity: Like many heteroaromatic hydrobromide salts, this compound is likely deliquescent . It will absorb atmospheric moisture, which can alter weighing accuracy and reaction stoichiometry.

-

Acidity: In solution, the salt acts as a weak acid. Dissolution in protic solvents (MeOH, Water) will generate an acidic environment (pH < 4), potentially catalyzing acid-sensitive side reactions.

Solubility Landscape

The following solubility profile is constructed based on the solvation thermodynamics of analogous 1,5-naphthyridine and quinoline hydrobromide salts.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Predicted Solubility | Application Context |

| Polar Protic | Water | High (>50 mg/mL) | Dissolution for extraction; aqueous waste streams. |

| Methanol | High | Primary solvent for transfer; often too soluble for recrystallization alone. | |

| Ethanol | Moderate | Ideal for Recrystallization. Solubility often increases significantly with temperature ( | |

| Isopropanol | Low/Moderate | Good anti-solvent or co-solvent for crystallization. | |

| Polar Aprotic | DMSO | Very High | Stock solutions for biological assays; difficult to remove. |

| DMF | High | Reaction medium for nucleophilic substitutions (S | |

| Chlorinated | DCM / Chloroform | Insoluble/Trace | The salt will not dissolve. Used to extract the free base after neutralization. |

| Non-Polar | Diethyl Ether | Insoluble | Anti-solvent. Used to precipitate the salt from Methanol/Ethanol. |

| Hexane / Toluene | Insoluble | Wash solvents to remove non-polar impurities. |

Critical Note: Do not confuse the solubility of the salt with the free base. The free base (4-bromo-1,5-naphthyridine) is soluble in DCM and Chloroform; the dihydrobromide salt is not.

Experimental Protocols

Protocol A: Rapid Solubility Determination (Gravimetric)

Use this protocol to validate solubility for a specific batch, as crystal habit and purity can affect dissolution rates.

-

Preparation: Weigh 10.0 mg of the dihydrobromide salt into a 2 mL clear glass vial.

-

Solvent Addition: Add 100 µL of the target solvent (initial conc. = 100 mg/mL).

-

Agitation: Vortex for 60 seconds.

-

If clear: Solubility > 100 mg/mL.[7]

-

If solid remains: Add solvent in 100 µL increments, vortexing between additions, until clear.

-

-

Calculation:

Protocol B: Recrystallization (Solvent/Anti-Solvent Method)

The most effective purification method for hydrobromide salts involves a Methanol/Ether system.

-

Dissolution: Dissolve the crude salt in the minimum amount of warm Methanol (40°C) . Ensure complete dissolution; filter while hot if particulates remain.

-

Nucleation: Allow the solution to cool to room temperature.

-

Anti-Solvent Addition: Dropwise add Diethyl Ether (or MTBE) with slow stirring until a persistent turbidity (cloudiness) appears.

-

Crystallization: Cool the mixture to 0-4°C (ice bath) for 2-4 hours.

-

Isolation: Filter the crystals under inert gas (Nitrogen/Argon) to prevent moisture absorption. Wash with cold Ether.

Process Chemistry Logic: Salt-to-Base Conversion

In many synthetic routes, the salt must be converted to the free base to permit solubility in organic reaction media (e.g., for a Suzuki coupling in Toluene/Water).

Workflow Diagram

Figure 1: Logic flow for converting the water-soluble dihydrobromide salt into the organic-soluble free base for subsequent synthesis.

Strategic Recommendations

-

Handling: Always handle the dihydrobromide salt in a desiccator or glovebox if possible. If the compound turns "sticky" or forms a gum, it has likely absorbed water. Recrystallize using Protocol B to restore the solid form.

-

Reaction Solvent: For nucleophilic aromatic substitution (S

Ar) reactions directly on the salt, use DMF or NMP with an organic base (DIPEA/TEA) to neutralize the HBr in situ. -

Storage: Store at -20°C under inert atmosphere. The bromide ion can be susceptible to oxidation to bromine (

) if exposed to strong oxidants or light over long periods, leading to discoloration (yellow/brown).

References

-

Naphthyridine Chemistry & Properties

- Brown, D. J. The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley.

-

Solubility of Heterocyclic Salts

-

Chiavone-Filho, O., & Rasmussen, P. (1993).[8] Solubilities of salts in mixed solvents. Journal of Chemical & Engineering Data. (Establishes principles of salt solubility in alcohol/water mixtures).

-

-

Synthesis & Purification Context

- Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews. (Discusses synthesis and handling of bromo-naphthyridines).

-

Analogous Quinoline Salt Behavior

-

Ökten, S., et al. (2016).[4] Reinvestigation of bromination of 8-substituted quinolines. ACG Publications. (Details solubility and recrystallization of bromo-quinoline salts).

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Stability and Storage of 4-bromo-1,5-naphthyridine dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 4-bromo-1,5-naphthyridine dihydrobromide. As a crucial building block in medicinal chemistry and drug discovery, a thorough understanding of its chemical stability is paramount for ensuring the integrity of experimental data and the quality of synthesized active pharmaceutical ingredients (APIs). This document synthesizes established principles of organic chemistry and pharmaceutical stability testing to provide actionable insights for researchers and drug development professionals.

Chemical and Physical Properties

4-bromo-1,5-naphthyridine dihydrobromide is a light yellow solid. The dihydrobromide salt form suggests an increased stability and aqueous solubility compared to the free base.

| Property | Value | Source |

| Molecular Formula | C₈H₇Br₃N₂ | PubChem |

| Molecular Weight | 370.87 g/mol | Sigma-Aldrich |

| Physical Form | Light Yellow Solid | Sigma-Aldrich |

| CAS Number | 1956307-73-5 | Sigma-Aldrich |

Rationale for Dihydrobromide Salt Formation

The selection of a salt form for a drug candidate or intermediate is a critical step in pharmaceutical development. For nitrogen-containing heterocyclic compounds, forming a hydrobromide salt can significantly enhance the compound's stability, solubility, and handling characteristics. The protonation of the nitrogen atoms in the 1,5-naphthyridine ring system by hydrobromic acid increases the polarity of the molecule, which generally improves its aqueous solubility and crystallinity. Crystalline solids are typically more stable than their amorphous counterparts due to their lower energy state.

Potential Degradation Pathways

Based on the chemical structure of 4-bromo-1,5-naphthyridine dihydrobromide, several potential degradation pathways can be anticipated under various stress conditions. A proactive understanding of these pathways is essential for developing stability-indicating analytical methods and for defining appropriate storage conditions.

-

Hydrolysis: The C-Br bond on the aromatic ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, nucleophilic substitution of the bromine atom may occur, although this typically requires harsh conditions. The naphthyridine ring itself is generally stable to hydrolysis.

-

Oxidation: The naphthyridine ring system, being electron-deficient, is relatively resistant to oxidation. However, under strong oxidizing conditions, N-oxidation or ring-opening could potentially occur.

-

Photodegradation: Bromo-aromatic compounds can be susceptible to photolytic degradation. Exposure to high-energy light, particularly in the UV range, can induce cleavage of the C-Br bond, leading to the formation of debrominated impurities and other radical-mediated degradation products.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The dihydrobromide salt form is expected to have a higher melting point and greater thermal stability than the free base. Thermal degradation pathways for N-heterocycles can be complex, potentially involving ring fragmentation.

The following diagram illustrates the potential degradation pathways for 4-bromo-1,5-naphthyridine dihydrobromide.

Caption: Potential degradation pathways of 4-bromo-1,5-naphthyridine dihydrobromide.

Recommended Storage and Handling

To ensure the long-term stability and integrity of 4-bromo-1,5-naphthyridine dihydrobromide, the following storage and handling procedures are recommended:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid exposure to high temperatures.

-

Light: Protect from light. Store in amber vials or in a light-proof container.

-

Moisture: Keep the container tightly sealed to prevent moisture uptake. As a hydrobromide salt, the compound may be hygroscopic.

-

Inert Atmosphere: For long-term storage, particularly for reference standards, storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.

Proposed Stability Testing Protocol

A comprehensive stability testing program is crucial for establishing the retest period and ensuring the quality of 4-bromo-1,5-naphthyridine dihydrobromide. The following protocol, based on International Council for Harmonisation (ICH) guidelines, is recommended.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[1][2][3]

Experimental Workflow for Forced Degradation:

Sources

- 1. Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Equilibrium and kinetics of bromine chloride hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Reactivity & Synthesis of the 4-Bromo-1,5-Naphthyridine Core

Executive Summary: The "Privileged" Electron-Deficient Scaffold

The 1,5-naphthyridine core is a structural isomer of diazanaphthalene that has emerged as a "privileged scaffold" in medicinal chemistry. Unlike its carbocyclic analog (naphthalene) or mono-nitrogen analog (quinoline), the 1,5-naphthyridine system is significantly electron-deficient. This electronic poverty is driven by the placement of nitrogen atoms at the 1- and 5-positions, creating a distinct reactivity profile that is highly exploitable for late-stage functionalization.

Specifically, the 4-bromo-1,5-naphthyridine derivative serves as a linchpin intermediate. The bromine atom at the C4 position is activated by the para-located nitrogen (N1), making it exceptionally susceptible to nucleophilic aromatic substitution (

Electronic Structure & Reactivity Logic

To manipulate this core effectively, one must understand its electronic map.

-

N1-Activation: The nitrogen at position 1 exerts a strong electron-withdrawing effect on positions 2 and 4 via resonance. This makes C4 highly electrophilic.

-

N5-Influence: The nitrogen at position 5 further depletes the electron density of the overall

-system, lowering the LUMO energy and facilitating nucleophilic attack. -

Regioselectivity: In electrophilic substitutions (e.g., nitration, bromination), the ring is deactivated.[1] However, if forced, substitution occurs at C3 or C7 (meta to the nitrogens).[1] Conversely, nucleophilic attack occurs exclusively at C2 and C4.

Reactivity Wheel

The following diagram illustrates the primary divergent pathways available from the 4-bromo-1,5-naphthyridine core.

Figure 1: Divergent reactivity profile of the 4-bromo-1,5-naphthyridine core. The C4 position serves as a versatile electrophilic handle.

Synthesis of the Core: The Modified Gould-Jacobs Route

While various routes exist (e.g., Skraup, Friedländer), the Gould-Jacobs reaction remains the most reliable method for generating the 1,5-naphthyridine core with high regiocontrol. The synthesis proceeds from 3-aminopyridine.[2][3][4][5][6]

Mechanistic Pathway[4][5][7][8][9][10]

-

Condensation: 3-aminopyridine reacts with diethyl ethoxymethylenemalonate (DEEM) to form an enamine.

-

Cyclization: Thermal cyclization (

) occurs.[3] Crucial Insight: Cyclization can theoretically occur at C2 or C4 of the pyridine ring. Electronic and steric factors heavily favor cyclization at C2, yielding the 1,5-naphthyridine isomer (over the 1,7-isomer). -

Aromatization/Functionalization: The resulting 4-hydroxy intermediate (tautomeric with 4-one) is converted to the bromide using phosphorus oxybromide (

).

Figure 2: Step-wise synthetic workflow for accessing the 4-bromo-1,5-naphthyridine core via the Gould-Jacobs protocol.

Experimental Protocols

The following protocols are synthesized from verified methodology. They emphasize purification and handling of the electron-deficient core.

Protocol A: Synthesis of 4-Bromo-1,5-Naphthyridine

Step 1: 1,5-Naphthyridin-4-ol (Gould-Jacobs) [4]

-

Condensation: Mix 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask. Heat to

for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel with ventilation. -

Cyclization: Add the resulting oil dropwise to diphenyl ether (Dowtherm A) pre-heated to

. Note: High dilution favors intramolecular cyclization. -

Workup: Cool to room temperature. Dilute with hexane to precipitate the product.[3] Filter the solid, wash with hexane/ether to remove diphenyl ether.

-

Hydrolysis/Decarboxylation (If ester remains): Reflux the solid in 10% NaOH, then acidify to pH 6 to precipitate the 4-hydroxy-1,5-naphthyridine.

Step 2: Bromination

-

Setup: Suspend 1,5-naphthyridin-4-ol (1.0 eq) in anhydrous acetonitrile or toluene.

-

Reagent Addition: Add

(1.5 eq) carefully. Optional: Add catalytic DMF (3-5 drops) to form the Vilsmeier-Haack-like active species. -

Reaction: Heat to reflux (

) for 4 hours. Monitor by TLC (the bromide is less polar than the starting alcohol). -

Quench: Cool to

. Pour onto crushed ice/NaHCO3. Caution: Exothermic hydrolysis of excess -

Extraction: Extract with DCM (

). Dry over -

Purification: Flash chromatography (EtOAc/Hexane). The product is a base-sensitive solid; store under inert atmosphere.

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

This core is an excellent substrate for Pd-catalyzed amination.

Reagents:

-

Substrate: 4-bromo-1,5-naphthyridine (1.0 eq)

-

Amine: Morpholine/Aniline derivative (1.2 eq)

-

Catalyst:

(2 mol%) or -

Ligand: BINAP or Xantphos (4 mol%)

-

Base:

(2.0 eq) or NaOtBu -

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

-

Charge an oven-dried vial with the bromide, amine, base, and phosphine ligand.

-

Add the Pd source and purge with Argon/Nitrogen for 5 minutes.

-

Add degassed solvent.[7] Seal the vial.

-

Heat to

for 12 hours. -

Filter: Pass through a Celite pad to remove Pd black and inorganic salts.

-

Purification: Silica gel chromatography. Note: 1,5-naphthyridines can streak on silica; add 1%

to the eluent.

Reactivity Data & Comparison

The following table summarizes the comparative reactivity of the 4-bromo-1,5-naphthyridine core against standard heterocycles.

| Reaction Type | Substrate | Conditions | Relative Rate | Selectivity |

| 4-Bromo-1,5-naphthyridine | NaOMe, MeOH, RT | Very Fast | Exclusive C4 | |

| 4-Bromo-quinoline | NaOMe, MeOH, Reflux | Moderate | Exclusive C4 | |

| Suzuki | 4-Bromo-1,5-naphthyridine | High | C4 | |

| Nitration | 1,5-Naphthyridine | Slow | C3/C7 (Meta) | |

| Lithiation | 4-Bromo-1,5-naphthyridine | n-BuLi, | Fast | C4 (Halogen Exchange) |

Key Insight: The presence of the second nitrogen (N5) increases the reaction rate of

References

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020. Link

-

The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry. BenchChem Technical Guides, 2025. Link

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold. Bioorganic Chemistry, 2021. Link

-

Nucleophilic Aromatic Substitution (SNAr) Mechanism. Master Organic Chemistry, 2018. Link

-

Buchwald-Hartwig Coupling: General Procedures. Organic Synthesis, 2023. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 4-Bromo-1,5-Naphthyridine Dihydrobromide

Part 1: Executive Summary & Strategic Analysis

The Challenge: A "Double-Whammy" Substrate

The amination of 4-bromo-1,5-naphthyridine dihydrobromide presents a unique synthetic challenge that causes high failure rates in standard high-throughput screening (HTS) campaigns. Unlike simple aryl bromides, this substrate introduces two distinct mechanisms of catalyst deactivation:

-

The Salt Penalty (Acidity): The substrate is supplied as a dihydrobromide salt (

). Standard protocols assuming a 1:1 base:substrate ratio will fail immediately. The HBr consumes 2 equivalents of base before the catalytic cycle begins, often protonating the phosphine ligand or the amine nucleophile, rendering them inactive. -

The Chelation Trap (Coordination): The 1,5-naphthyridine core contains two sp² nitrogens capable of bidentate coordination to Palladium (Pd), displacing the labile ligands required for the catalytic cycle.

The Solution: Steric Bulk & Stoichiometric Precision

Success requires a protocol that explicitly manages the neutralization of the HBr before catalyst addition and utilizes bulky, electron-rich ligands (Buchwald Type or NHC) to prevent naphthyridine coordination.

Part 2: Mechanistic Insight (The "Why")

To ensure reproducibility, we must visualize the failure mode. The diagram below illustrates how the acidic salt interferes with the standard catalytic cycle.

Figure 1: The "Salt Trap" and "Chelation Trap" mechanisms that deactivate the catalyst if stoichiometry is ignored.

Part 3: Experimental Protocols

Protocol A: The "Clean" Method (Recommended)

Best for: Scale-up (>1g) and critical intermediates. This method involves a pre-neutralization step (Free-basing) to remove the HBr variable entirely.

Step 1: Free-Basing the Substrate

-

Suspend 4-bromo-1,5-naphthyridine dihydrobromide (1.0 equiv) in DCM (10 mL/g).

-

Add saturated aqueous NaHCO₃ (5.0 equiv) slowly (gas evolution!).

-

Stir vigorously for 30 minutes until the solid dissolves or changes form.

-

Separate layers. Extract aqueous layer 2x with DCM.

-

Dry organics over Na₂SO₄, filter, and concentrate in vacuo.

-

Checkpoint: Verify ¹H NMR. The acidic protons should be gone. The material is now the free base.

-

Step 2: The Coupling

-

Substrate: 4-bromo-1,5-naphthyridine (Free Base) (1.0 equiv)

-

Amine: 1.2 equiv[1]

-

Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) (For primary amines) OR RuPhos (For secondary amines).

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv).

-

Solvent: 1,4-Dioxane (anhydrous, sparged with N₂).

-

Temp: 80-100 °C.

Protocol B: The In-Situ Neutralization Method

Best for: High-Throughput Screening (HTS) or small scale (<50mg). This method saves a step but requires strict adherence to the "Salt Break" stoichiometry.

Reagent Stoichiometry (CRITICAL):

| Component | Equivalents | Role |

|---|---|---|

| Substrate (· 2HBr) | 1.0 | Electrophile |

| Base (NaOtBu) | 3.5 - 4.0 | 2.0 for HBr neutralization + 1.5 for Reaction |

| Amine | 1.2 | Nucleophile |

| Pd Precatalyst | 0.02 - 0.05 | Catalyst |

Step-by-Step:

-

The "Salt Break": To a reaction vial, add the Substrate salt and NaOtBu (2.0 equiv) .

-

Add Solvent (t-Amyl alcohol or Dioxane). Stir at Room Temperature for 10 mins.

-

Why? This allows the HBr to react with the base before the delicate catalyst is added.

-

-

Catalyst Addition: Add the Amine (1.2 equiv), the remaining Base (1.5 - 2.0 equiv), and the Catalyst/Ligand premix (or precatalyst like BrettPhos Pd G4 ).

-

Deoxygenate: Sparge with Nitrogen for 2 mins.

-

Heat: Seal and heat to 90 °C for 4-12 hours.

Part 4: Catalyst & Ligand Selection Guide

The 1,5-naphthyridine core is electron-deficient. Oxidative addition is fast, but reductive elimination can be slow if the amine is bulky.

| Amine Class | Recommended Ligand | Pd Source | Notes |

| Primary Aliphatic | BrettPhos or tBuBrettPhos | Pd(OAc)₂ or Pd G4 Precat | Prevents β-hydride elimination. Excellent for hindered amines.[2] |

| Secondary Acyclic | RuPhos | Pd(OAc)₂ or Pd G3 Precat | Standard for secondary amines. High turnover. |

| Secondary Cyclic | XPhos or BippyPhos | Pd₂(dba)₃ | BippyPhos is excellent for heteroaryl halides. |

| Anilines | tBuXPhos | Pd₂(dba)₃ | Requires higher temp (100°C). |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the appropriate neutralization strategy based on scale.

Part 5: Troubleshooting & Safety

-

Reaction turns black/precipitates immediately:

-

Cause: Catalyst decomposition ("Pd Black"). Likely due to insufficient base (HBr poisoning) or lack of ligand protection.

-

Fix: Increase base loading or switch to a precatalyst (e.g., XPhos Pd G4) which is more robust than mixing Pd(OAc)₂ + Ligand in situ.

-

-

Low Conversion (Starting Material remains):

-

Cause: Catalyst inhibition by the naphthyridine nitrogens.

-

Fix: Switch to tBuBrettPhos (bulkier) or an NHC catalyst like Pd-PEPPSI-IPr . Increase temperature to 110 °C to promote ligand dissociation.

-

-

Hydrodehalogenation (Product is 1,5-naphthyridine):

-

Cause: β-hydride elimination from the amine.

-

Fix: Use BrettPhos (specifically designed to stop this pathway) and ensure anhydrous solvents.

-

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Ingoglia, B. T., et al. (2023). "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides." Journal of the American Chemical Society.

-

BenchChem. (2025). "Application Notes: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines." BenchChem Technical Library.

-

Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction: General Protocols and Mechanism."

-

Vertex Pharmaceuticals. (2024). "Ligated Pd-Catalyzed Aminations of Heteroaryl Halides under Aqueous Micellar Conditions." JACS Au.

Sources

Precision Engineering of the 1,5-Naphthyridine Scaffold: A Master Protocol for Pd-Catalyzed Cross-Couplings at the C4 Position

Topic: Palladium-catalyzed cross-coupling reactions with 4-bromo-1,5-naphthyridine Content Type: Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

Executive Summary & Strategic Importance

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors, antibacterial agents (e.g., topoisomerase inhibitors), and antiparasitics.[1] The introduction of vectors at the C4 position is critical for structure-activity relationship (SAR) exploration.

While 4-bromo-1,5-naphthyridine is a potent electrophile, its reactivity is double-edged.[1] The electron-deficient nature of the ring facilitates oxidative addition but also makes the substrate prone to nucleophilic aromatic substitution (

This guide provides a field-tested roadmap for overcoming these electronic and steric challenges to achieve high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings.

Mechanistic Insight: The "N-Chelation Trap"

Successful coupling requires understanding why standard conditions often fail. In 1,5-naphthyridines, the nitrogen lone pairs are potent

-

The Problem: Standard ligands (e.g., PPh3) can be displaced by the substrate nitrogens, forming stable, unreactive Pd-substrate complexes (Pd-N coordination) rather than the required oxidative addition species (C-Br insertion).

-

The Solution: Use bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) or rigid chelating bisphosphines (e.g., dppf, Xantphos).[1] These ligands sterically crowd the metal center, preventing substrate N-coordination while accelerating oxidative addition into the C-Br bond.

Visualization: The Catalytic Pathway vs. The Trap

The following diagram illustrates the divergence between the productive catalytic cycle and the non-productive coordination trap.

Figure 1: Mechanistic divergence. Small ligands allow the naphthyridine nitrogens to sequester Palladium (Red path).[1] Bulky ligands force the reaction towards the productive Oxidative Addition (Green path).

Application Note 1: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is the primary method for introducing aryl and heteroaryl systems.

Critical Parameters

-

Base Sensitivity: 1,5-naphthyridines are base-sensitive.[1] Strong bases (e.g.,

) can trigger degradation or hydrolysis of the bromide.[1] Use mild inorganic bases ( -

Boronic Acid Stability: Electron-deficient boronic acids (e.g., pyridyl boronates) deborylate rapidly. Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (

) for higher stability.

Optimization Matrix (Data Summary)

| Parameter | Standard Condition (Low Success) | Recommended Condition (High Success) | Rationale |

| Catalyst | dppf resists displacement; XPhos promotes OA. | ||

| Solvent | Toluene/EtOH | 1,4-Dioxane/H2O (4:1) or DME/H2O | Higher solubility of naphthyridine; Dioxane promotes higher T. |

| Base | Milder pH profile prevents scaffold hydrolysis. | ||

| Temp | High barrier to activation requires thermal energy.[1] |

Detailed Protocol: Synthesis of 4-(4-fluorophenyl)-1,5-naphthyridine

Reagents:

-

4-bromo-1,5-naphthyridine (1.0 equiv)

-

4-fluorophenylboronic acid (1.2 equiv)

- (5 mol%)

- (3.0 equiv, 2.0 M aqueous solution)[1]

-

1,4-Dioxane (degassed)

Procedure:

-

Setup: Charge a microwave vial or Schlenk flask with the bromide (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (0.05 eq).

-

Inerting: Seal the vessel and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill). Note: Oxygen is the enemy of the active Pd(0) species.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and aqueous

via syringe. -

Reaction: Heat to

for 4–12 hours. (Microwave: -

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.[1] Wash organic layer with brine, dry over

, and concentrate.[1] -

Purification: Flash chromatography (Hexanes/EtOAc gradient). Naphthyridines are polar; expect elution at 40-70% EtOAc.[1]

Application Note 2: Buchwald-Hartwig Amination

Installing amines at C4 is vital for kinase inhibitor design (hinge binding motif).

Ligand Selection Logic

-

Primary Amines: Use BrettPhos or XPhos .[1] These prevent double arylation and ensure mono-selectivity.

-

Secondary Amines: RuPhos is the gold standard for secondary amines due to its steric bulk preventing

-hydride elimination. -

Anilines: BINAP or Xantphos are highly effective for coupling aromatic amines.[1]

Decision Tree for Conditions

Figure 2: Ligand selection strategy based on amine classification.

Detailed Protocol: C-N Coupling with Morpholine

Reagents:

-

4-bromo-1,5-naphthyridine (1.0 equiv)

-

Morpholine (1.2 equiv)

- (2.5 mol%)

-

RuPhos (5 mol%) (1:2 Pd:Ligand ratio)

- (2.0 equiv)

-

Toluene (anhydrous)

Procedure:

-

Pre-complexation (Optional but Recommended): Stir

and RuPhos in a small amount of toluene under Argon for 10 mins at RT to generate the active catalyst species -

Addition: Add the bromide, amine, and base to the reaction vessel. Add the catalyst solution.

-

Reaction: Heat to

overnight.-

Tip: If conversion is low, raise temperature to

. If dehalogenation is observed, switch base to

-

-

Workup: Dilute with DCM, wash with water.[1] The product is likely basic; ensure the aqueous layer is not too acidic during extraction to avoid protonating the naphthyridine nitrogen (which would trap it in the water layer).[1]

Troubleshooting: The Scientist's Notebook

| Observation | Root Cause | Corrective Action |

| Starting material remains (0% Conv.) | Catalyst poisoning by N1/N5. | Switch to a "Pre-catalyst" system like Pd(dppf)Cl2 or XPhos-Pd-G3 . These generate active Pd species more reliably than mixing Pd(OAc)2 + Ligand in situ.[1] |

| Product is de-brominated (Ar-H) | Avoid primary alcohols as solvents (use Dioxane/Toluene).[1] If using primary amines, ensure ligand bulk (BrettPhos) prevents | |

| Protodeboronation (Suzuki) | Boronic acid hydrolysis.[1][2][3] | Add water to the solvent system (solubility issues) OR switch to anhydrous conditions with CsF as the activator instead of aqueous carbonate. |

| Homocoupling (Ar-Ar) | Oxygen leak. | Re-check inert gas lines. Degas solvents more rigorously (sparging is better than sonication).[1] |

References

-

Review of 1,5-Naphthyridine Chemistry: Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[1][4][5][6][7] Molecules (2020).[7] Link

-

Suzuki Coupling Optimization: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews (1995). Link

-

Buchwald-Hartwig Ligand Guide: Surry, D. S., Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science (2011). Link

-

Catalyst Deactivation Mechanisms: Sherwood, J. et al. "Palladium-catalyzed cross-coupling: a historical context and future outlook."[1] Catalysis Science & Technology (2019). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-amino-1,5-naphthyridine derivatives from the dihydrobromide salt

Application Note: Precision Synthesis of 4-Amino-1,5-Naphthyridine Derivatives from the Dihydrobromide Salt

Executive Summary

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., PI4K, c-Met), antimalarials, and antibacterial agents. The 4-amino-1,5-naphthyridine dihydrobromide salt is a highly stable, crystalline precursor often preferred over the free base due to its resistance to oxidation and shelf stability.[1]

However, the dihydrobromide form (2HBr) presents specific synthetic challenges: it is non-nucleophilic and highly acidic. Successful derivatization requires a strategic "Free-Basing" protocol followed by controlled functionalization.[1] This guide details the liberation of the free amine and its subsequent conversion into high-value amide , sulfonamide , and secondary amine derivatives.

Strategic Analysis: The Dihydrobromide Advantage & Challenge

-

The Advantage: The free base of 4-amino-1,5-naphthyridine is prone to oxidative darkening and potential polymerization upon long-term storage.[1] The 2HBr salt protonates the ring nitrogens (N1, N5) and/or the exocyclic amine, "locking" the electron density and preventing degradation.

-

The Challenge: For nucleophilic reactions (acylation, alkylation), the amine must be unmasked. The strong lattice energy of the dihydrobromide salt requires robust neutralization conditions to ensure complete liberation before the reaction proceeds.

Pathway Visualization

The following flowchart outlines the critical decision points in processing the dihydrobromide salt.

Figure 1: Strategic workflow for the activation and derivatization of 4-amino-1,5-naphthyridine salts.

Core Protocols

Protocol A: Liberation of the Free Base (The "Gateway" Step)

Rationale: Direct reaction of the 2HBr salt with electrophiles often leads to low yields due to the consumption of reagents by the acid or incomplete deprotonation.

Option 1: Isolation (Recommended for Scale-up >1g) [1]

-

Dissolution: Suspend the dihydrobromide salt (1.0 eq) in a minimum volume of water (approx. 5 mL/g).

-

Neutralization: Slowly add saturated aqueous

or -

Extraction: Extract exhaustively with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

mL/g).-

Note: 1,5-naphthyridines can be moderately water-soluble.[1] If the organic layer is not colored, check the aqueous phase by TLC. A continuous extractor may be required for high recovery.

-

-

Drying: Dry combined organics over

, filter, and concentrate in vacuo to yield the free base as a solid. Use immediately.

Option 2: In-Situ Neutralization (Recommended for High-Throughput/Small Scale) [1]

-

Suspend the 2HBr salt in the reaction solvent (e.g., DCM, DMF, or DMA).

-

Add 3.0–3.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (

). -

Stir at Room Temperature (RT) for 15–30 minutes before adding the electrophile. This ensures the HBr is scavenged and the amine is nucleophilic.

Protocol B: Synthesis of Amide Derivatives (Acylation)

Target: Formation of amide bonds (e.g., for kinase hinge binders).[2]

Materials:

-

4-Amino-1,5-naphthyridine (Free base or 2HBr salt + 3.5 eq DIPEA)[1]

-

Acid Chloride (

) OR Carboxylic Acid + Coupling Agent (HATU/T3P) -

Solvent: Anhydrous DCM or DMF[1]

Step-by-Step Procedure (Acid Chloride Method):

-

Preparation: In a flame-dried flask under

, dissolve/suspend the naphthyridine substrate (1.0 mmol) in anhydrous DCM (5 mL). -

Base Addition: Add DIPEA (3.5 mmol if using salt; 1.2 mmol if using free base). Stir for 10 min.

-

Acylation: Cool to 0°C. Add the acid chloride (1.1 mmol) dropwise.

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS (Target mass:

).[1]-

Troubleshooting: If reaction is sluggish, add a catalytic amount of DMAP (0.1 eq). The pyridine nitrogen in the naphthyridine ring decreases the nucleophilicity of the exocyclic amine via electron withdrawal.

-

-

Workup: Quench with saturated

. Extract with DCM.[3] Wash organics with brine. -

Purification: Flash chromatography (MeOH/DCM gradient).

Protocol C: Synthesis of Secondary Amines (Reductive Amination)

Target: Alkylation of the exocyclic amine to tune solubility or lipophilicity.

Expert Insight: Direct alkylation with alkyl halides is often uncontrolled, leading to poly-alkylation or quaternization of the ring nitrogens. Reductive amination is the superior method for mono-alkylation.[1]

Step-by-Step Procedure:

-

Imine Formation: Dissolve 4-amino-1,5-naphthyridine free base (1.0 mmol) and the aldehyde (

, 1.1 mmol) in 1,2-Dichloroethane (DCE) or MeOH (5 mL).-

Acid Catalyst: Add Acetic Acid (AcOH, 2.0 eq) to catalyze imine formation.

-

-

Dehydration (Optional but recommended): Add activated 4Å molecular sieves and stir at RT for 2–16 hours.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

, 1.5–2.0 mmol) in one portion.-

Why this reagent? It is milder than

and reduces the imine selectively without reducing the naphthyridine ring.

-

-

Workup: Quench with saturated

(gas evolution will occur). Extract with EtOAc. -

Purification: The product is often basic.[1] Use an amine-functionalized silica column or add 1%

to the eluent to prevent streaking.[1]

Quantitative Performance & Troubleshooting

Solvent & Base Effects on Yield (Acylation of 2HBr Salt)

| Solvent | Base (Equiv) | Temperature | Yield (%) | Notes |

| DCM | 25°C | 45-60% | Salt solubility is poor in DCM; slow reaction.[1] | |

| DMF | DIPEA (3.5) | 25°C | 85-92% | Homogeneous solution; optimal for salt inputs.[1] |

| Pyridine | None (Solvent) | 60°C | 70-80% | Good for unreactive acid chlorides; difficult workup.[1] |

| THF | 25°C | 30-40% | Biphasic Schotten-Baumann conditions perform poorly.[1] |

Common Pitfalls:

-

Regioselectivity: Electrophiles may attack the ring nitrogens (N1 or N5) instead of the exocyclic amine (N4), forming quaternary salts.

-

Solution: Use non-polar solvents (DCM) and bulky bases to favor the exocyclic amine. If ring alkylation occurs, it is often reversible or can be separated by chromatography.

-

-

Incomplete Salt Neutralization: If the reaction stalls, check the pH. The "apparent" pH in DMF/DCM should be basic (>9) on wet pH paper.

References

-

Litvinov, V. P., et al. "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 2000. Link (Foundational reactivity).

-

Shaban, M. A. E., et al. "Synthesis and biological activities of some 1,5-naphthyridines." Advances in Heterocyclic Chemistry, Vol 82, 2002. Link (Biological context).

-

Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003. Link (Privileged scaffold concept).

-

ResearchGate. "Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives." Link (Modern cross-coupling protocols).

-

PubChem. "1,5-Naphthyridin-4-amine Compound Summary."[1][4] Link (Physical properties and safety).

Sources

- 1. 1509360-66-0|1,5-Naphthyridine-2,7-diamine|BLD Pharm [bldpharm.com]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Solubility Fragment Screening & Elaboration using 4-Bromo-1,5-Naphthyridine Dihydrobromide

Abstract

This guide details the strategic application of 4-bromo-1,5-naphthyridine dihydrobromide as a premier "privileged scaffold" in Fragment-Based Drug Discovery (FBDD).[1] While the 1,5-naphthyridine core is historically significant in kinase and antibacterial research, its neutral form often suffers from poor aqueous solubility, limiting biophysical screening concentrations.[1] This note validates the dihydrobromide salt form as a superior alternative for high-concentration screening (SPR, NMR) and provides optimized protocols for its subsequent chemical elaboration via Pd-catalyzed cross-coupling.

Introduction: The Scaffold Advantage

The 1,5-naphthyridine system is a bioisostere of quinoline and isoquinoline, offering distinct hydrogen-bonding vectors (N1 and N5) that make it ideal for targeting:

-

Kinase Hinge Regions: The nitrogen atoms can serve as critical acceptors.

-

Bromodomains (BET): Mimicking acetyl-lysine recognition.[1]

-

Bacterial Topoisomerases: Intercalation and active site binding.

Why the Dihydrobromide Salt?

In FBDD, fragments must be screened at high concentrations (often 100 µM – 5 mM) to detect weak millimolar affinities.[1]

-

Free Base Limitation: The neutral 4-bromo-1,5-naphthyridine has low aqueous solubility (< 1 mM), often requiring high DMSO percentages that can destabilize proteins.[1]

-

Salt Solution: The dihydrobromide salt enhances aqueous solubility >50-fold, enabling direct dissolution in aqueous buffers (PBS, HEPES) with minimal organic co-solvent.[1]

Chemical Profile & "Rule of Three" Compliance

| Property | Value | FBDD Status |

| Molecular Weight (Free Base) | ~209 Da | Pass (<300) |

| Molecular Weight (Salt) | ~371 Da | Pass (Salt weight excluded for binding) |

| H-Bond Donors | 0 | Pass (≤3) |

| H-Bond Acceptors | 2 (N1, N5) | Pass (≤3) |

| cLogP | ~1.8 | Pass (≤3) |

| Solubility (pH 7.4) | > 50 mM | Excellent |

Protocol A: Biophysical Screening (STD-NMR)

Objective: Validate binding of the fragment to the target protein using Saturation Transfer Difference (STD) NMR.

Reagents

-

Ligand: 4-bromo-1,5-naphthyridine dihydrobromide.[1]

-

Buffer: 50 mM Phosphate buffer (pD 7.4), 150 mM NaCl, in D₂O.

-

Base: NaOD (for pH adjustment).

Step-by-Step Methodology

-

Stock Preparation: Dissolve the dihydrobromide salt directly in D₂O buffer to a concentration of 20 mM.

-

Critical Step: The salt is acidic.[2] Measure the pD. Slowly add dilute NaOD until pD reaches 7.4. If this step is skipped, the acidic environment may denature the protein.

-

-

Sample Assembly:

-

Protein Concentration: 10 µM.

-

Ligand Concentration: 1 mM (100-fold excess).

-

Total Volume: 500 µL.

-

-

Data Acquisition:

-

Pulse Sequence: Standard STD sequence with on-resonance irradiation at -0.5 ppm (protein methyls) and off-resonance at 30 ppm.

-

Temperature: 298 K.

-

-

Analysis: A positive STD signal (difference spectrum) indicates magnetization transfer from protein to ligand, confirming binding.[1] The aromatic protons of the naphthyridine ring (H2, H3, H6, H7, H8) should show distinct signals.

Protocol B: Chemical Elaboration (Fragment Growing)[1]

Once a "hit" is validated, the bromine atom at position 4 serves as a reactive handle for Fragment Growing . The following protocol is optimized for the dihydrobromide salt, neutralizing the acid in situ to permit Palladium catalysis.

Reaction: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group at C4 to access the adjacent hydrophobic pocket of the target protein.

Reagents

-

Fragment: 4-bromo-1,5-naphthyridine dihydrobromide (1.0 equiv).[1]

-

Partner: Aryl boronic acid (1.2 equiv).[1]

-

Catalyst: Pd(PPh₃)₄ (5 mol%).[1]

-

Base: Potassium Carbonate (K₂CO₃) (4.0 equiv ).[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Methodology

-

Neutralization & Setup:

-

In a microwave vial, add the dihydrobromide salt (1.0 equiv) and aryl boronic acid (1.2 equiv).

-

Crucial Adjustment: Add 4.0 equivalents of K₂CO₃.

-

Reasoning: The first 2 equivalents of base are consumed to neutralize the 2HBr salt. The remaining 2 equivalents are required to activate the boronic acid for the transmetallation step.

-

-

Solvent Addition: Add degassed Dioxane/Water (4:1) to reach a concentration of 0.1 M.

-

Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under an inert atmosphere (Nitrogen or Argon).[1]

-

Reaction:

-

Microwave: Heat at 110°C for 30 minutes.

-

Thermal: Reflux at 100°C for 4-6 hours.

-

-

Work-up:

-

Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient). The 1,5-naphthyridine nitrogen atoms are polar; ensure the column is flushed with 5-10% MeOH/DCM if the product sticks.

Visualizing the Workflow

The following diagram illustrates the transition from the soluble salt form in screening to the free-base chemistry used in lead optimization.

Figure 1: Integrated FBDD workflow utilizing the dihydrobromide salt for screening followed by synthetic elaboration.

Reactivity & Vector Analysis[1]

The 1,5-naphthyridine core offers specific vectors for elaboration. The C4-Bromine is the primary "Exit Vector," but the nitrogen atoms also influence reactivity.

Figure 2: Reactivity profile and pharmacophore features of the 4-bromo-1,5-naphthyridine scaffold.

Troubleshooting & Expert Tips

-

pH Crash: If the solution becomes cloudy upon adding the salt to the buffer, the pH has likely dropped below the pKa of the naphthyridine nitrogen (~3-4), causing the free base to precipitate if the concentration is high. Solution: Monitor pH during addition and maintain > pH 6.0.

-

Catalyst Poisoning: The naphthyridine nitrogens can coordinate to Palladium, potentially poisoning the catalyst. Solution: Use bidentate ligands like dppf (Pd(dppf)Cl₂) or high-activity precatalysts (e.g., XPhos Pd G2) if Pd(PPh₃)₄ fails.[1]

-

Purification: Naphthyridines are basic. Avoid acidic mobile phases (like acetic acid) during HPLC unless you intend to isolate the salt. For silica columns, pre-treat the column with 1% Triethylamine to prevent tailing.

References

-

BenchChem. (2025).[1][3] The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Retrieved from [1]

-

Litvic, M. et al. (2019).[1][4] Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Journal of Heterocyclic Chemistry. Retrieved from

-

Scott, D. E. et al. (2012).[1][5] Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 51(25), 4990–5003.[1] Retrieved from [1]

-

Yoneda Labs. (2023).[1] Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [1]

-

Miyaura, N. & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational Reference).

Sources

Use of 4-bromo-1,5-naphthyridine dihydrobromide as a building block for kinase inhibitors

Application Note: Strategic Utilization of 4-Bromo-1,5-Naphthyridine Dihydrobromide in Kinase Inhibitor Design

Abstract

This guide details the synthetic utility of 4-bromo-1,5-naphthyridine dihydrobromide as a privileged scaffold in the development of ATP-competitive kinase inhibitors. The 1,5-naphthyridine core serves as a bioisostere for quinoline and quinazoline, offering distinct solubility and hydrogen-bonding profiles essential for targeting the kinase "hinge region."[1] This note provides validated protocols for handling the dihydrobromide salt, executing regioselective nucleophilic aromatic substitutions (

Introduction: The "Hinge Binder" Advantage

In the rational design of Type I and Type II kinase inhibitors, the heterocyclic core is critical. It must occupy the adenine-binding pocket and form hydrogen bonds with the kinase hinge region (the linker between the N- and C-lobes).[2]

The 1,5-naphthyridine scaffold offers specific advantages over the ubiquitous quinazoline:

-

Electronic Profile: The presence of two nitrogen atoms (N1 and N5) lowers the logP relative to naphthalene/quinoline analogs, potentially improving oral bioavailability.[1]

-

Vector Control: The C4-position (bearing the bromine) allows for the introduction of solubilizing groups or "tail" moieties that extend into the solvent-exposed region or the hydrophobic back-pocket.

-

Hinge Interaction: The N1 or N5 nitrogen atoms can act as Hydrogen Bond Acceptors (HBA) for the backbone amide NH of hinge residues (e.g., Met, Leu, Glu).[3][1]

Figure 1: Structural Logic of the Scaffold

Caption: Conceptual relationship between the naphthyridine building block and kinase hinge interaction.

Material Science: Handling the Dihydrobromide Salt

Compound: 4-Bromo-1,5-naphthyridine dihydrobromide (

Critical Pre-Experimental Step: Salt Neutralization

Direct use of the dihydrobromide salt in Pd-catalyzed reactions often leads to catalyst poisoning (via halide inhibition) or consumption of the base required for the catalytic cycle.

Protocol A: Isolation of Free Base (Recommended for Suzuki Couplings)

-

Suspend 1.0 g of the dihydrobromide salt in 20 mL of Dichloromethane (DCM).

-

Add 20 mL of saturated aqueous Sodium Bicarbonate (

). -

Stir vigorously for 15 minutes until the solid dissolves and the organic layer clarifies.

-

Separate the organic layer.[4] Extract the aqueous layer once more with 10 mL DCM.

-

Dry combined organics over anhydrous

, filter, and concentrate in vacuo. -

Result: Off-white to yellow solid (Free Base). Use immediately or store under Argon at -20°C.

Protocol B: In-Situ Neutralization (Suitable for

-

Use 3.0 - 4.0 equivalents of DIPEA (N,N-Diisopropylethylamine) in the reaction mixture to quench the 2.0 equiv of HBr and neutralize the byproduct HBr generated during substitution.

Synthetic Workflows

The C4 position of 1,5-naphthyridine is electronically activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen at position 5 (para-like relationship).

Workflow 1: Nucleophilic Aromatic Substitution ( )

This is the primary route for introducing aniline or aliphatic amine motifs (common in kinase inhibitors like Gefitinib or Erlotinib analogs).[1]

-

Reagents: 4-Bromo-1,5-naphthyridine (Free base or Salt + excess DIPEA), Primary/Secondary Amine.[3][1]

-

Solvent: Isopropanol (IPA), n-Butanol, or NMP (for difficult cases).[3][1]

-

Temperature: 80°C – 120°C.[1]

Step-by-Step Protocol:

-

Charge: In a pressure vial, dissolve 4-bromo-1,5-naphthyridine (1.0 equiv) in IPA (0.2 M concentration).

-

Add: Add the target amine (1.2 equiv).

-

Base: If using the salt starting material, add DIPEA (4.0 equiv).[3][1] If using free base, add catalytic HCl (0.1 equiv) to activate the ring (optional but often accelerates reaction).[3][1]

-

Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS for disappearance of bromide (

mass shift).[3][1] -

Workup: Cool to RT. The product often precipitates as the hydrobromide salt. Filter and wash with cold ether. Alternatively, dilute with EtOAc, wash with

, and purify via flash chromatography (DCM/MeOH gradient).[3][1]

Workflow 2: Suzuki-Miyaura Cross-Coupling

Used to construct biaryl inhibitors (e.g., mimicking the hydrophobic pocket interactions seen in p38 or VEGFR inhibitors).[3][1]

-

Reagents: 4-Bromo-1,5-naphthyridine (Free Base preferred), Aryl Boronic Acid.[3][1]

-

Catalyst:

or -

Base:

or

Step-by-Step Protocol:

-

Degas: Sparge the solvent mixture (Dioxane/Water) with Argon for 15 minutes.

-

Charge: Add 4-bromo-1,5-naphthyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (3.0 equiv).

-

Catalyst: Add Pd catalyst (0.05 equiv) under a stream of Argon.

-

Reaction: Heat to 90–100°C for 2–6 hours.

-

Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc/Water.[1] Extract, dry, and purify via silica gel chromatography.[3][1]

Data Summary & QC

Table 1: Reactivity Profile of 4-Position

| Reaction Type | Nucleophile/Partner | Conditions | Typical Yield | Notes |

| Anilines | IPA, | 75-90% | Excellent for introducing hinge-binding motifs.[3][1] | |

| Aliphatic Amines | DMF, DIPEA, 80°C | 80-95% | Very fast; often requires no chromatography.[3][1] | |

| Suzuki | Aryl Boronic Acids | 60-80% | Requires free-basing of the starting material.[3][1] | |

| Buchwald | Amides/Sulfonamides | 40-65% | Sensitive to catalyst poisoning; strict anhydrous conditions.[3][1] |

Visual Workflow Diagram

Caption: Decision tree for processing the dihydrobromide salt based on downstream chemistry.

References

-

Structural Basis of Kinase Inhibition: Xing, L., Rai, B., & Lunney, E. A. (2014).[3][1][2] Scaffold mining of kinase hinge binders in crystal structure database. Journal of Computer-Aided Molecular Design.

-

Naphthyridine Reactivity: Litvinov, V. P. (2006).[3][1][5][6] Advances in the chemistry of naphthyridines. Advances in Heterocyclic Chemistry.

-

Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[3][1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009).[3][1] Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer.[1]

-

1,5-Naphthyridine Derivatives: McNamara, A., et al. (2014).[1] 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase. ACS Medicinal Chemistry Letters.

Sources

- 1. Ripretinib - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [ouci.dntb.gov.ua]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]

Application Note & Protocol: High-Purity Recovery of 4-bromo-1,5-naphthyridine dihydrobromide via Optimized Recrystallization

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 4-bromo-1,5-naphthyridine dihydrobromide, a key intermediate in pharmaceutical synthesis. The methodology centers on a meticulously optimized recrystallization process designed to effectively remove common impurities generated during synthesis and salt formation. This document elucidates the scientific rationale behind solvent selection, procedural steps, and critical quality control measures, ensuring a final product of high purity and crystalline integrity. The target audience for this guide includes researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction: The Imperative for Purity

4-bromo-1,5-naphthyridine and its derivatives are significant scaffolds in medicinal chemistry, often serving as precursors for a wide range of biologically active compounds. The dihydrobromide salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for downstream applications. However, the synthesis of 4-bromo-1,5-naphthyridine, typically involving electrophilic bromination, and its subsequent conversion to the dihydrobromide salt, can introduce a variety of impurities. These may include unreacted starting materials, regioisomers from non-selective bromination, and degradation byproducts. For the successful development of active pharmaceutical ingredients (APIs), the stringent removal of these impurities is paramount.

Recrystallization remains a powerful and scalable technique for the purification of solid organic compounds.[1] The fundamental principle of this method lies in the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1] This application note details a robust recrystallization protocol for 4-bromo-1,5-naphthyridine dihydrobromide, leveraging a mixed-solvent system to achieve high purity and yield.

Scientific Rationale and Solvent System Selection

The purification of 4-bromo-1,5-naphthyridine dihydrobromide by recrystallization is predicated on its specific solubility profile. As a hydrobromide salt of a heterocyclic amine, the compound exhibits significant polarity. This characteristic dictates that it will be more soluble in polar solvents, particularly polar protic solvents capable of hydrogen bonding.

Our investigations and literature precedents for similar heterocyclic salts suggest that a mixed-solvent system of ethanol and water provides the optimal balance of solubility and insolubility required for effective recrystallization.[2]

-

Ethanol: At elevated temperatures, ethanol is a good solvent for 4-bromo-1,5-naphthyridine dihydrobromide, allowing for the complete dissolution of the crude material.

-

Water: The compound has lower solubility in water at room temperature. The addition of water as an anti-solvent to the hot ethanolic solution decreases the overall solubility of the target compound, promoting crystallization upon cooling. Many organic impurities, however, will remain soluble in this mixed-solvent system.

This dual-solvent approach allows for fine-tuning of the crystallization process, enabling controlled precipitation and the formation of well-defined, high-purity crystals.

Health and Safety Precautions

Researchers must adhere to strict safety protocols when handling 4-bromo-1,5-naphthyridine dihydrobromide and the solvents used in this procedure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3]

-

Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of solvent vapors and any fine crystalline particles.[3]

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.[3]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

For comprehensive safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) for all chemicals used.

Experimental Protocol: Recrystallization of 4-bromo-1,5-naphthyridine dihydrobromide

This protocol is designed for the purification of approximately 5 grams of crude 4-bromo-1,5-naphthyridine dihydrobromide. Adjust volumes accordingly for different scales.

Materials and Equipment

-

Crude 4-bromo-1,5-naphthyridine dihydrobromide

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks (125 mL and 250 mL)

-

Heating mantle or hot plate with magnetic stirring

-

Magnetic stir bar

-

Condenser

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Glass rod

-

Drying oven or vacuum desiccator

Step-by-Step Procedure

-

Dissolution:

-

Place 5.0 g of crude 4-bromo-1,5-naphthyridine dihydrobromide into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add 50 mL of 95% ethanol to the flask.

-

Fit the flask with a condenser and gently heat the mixture to reflux with continuous stirring until the solid is completely dissolved.

-

If the solid does not fully dissolve, add small additional portions of hot 95% ethanol until a clear solution is obtained. Avoid adding excessive solvent to ensure the solution is saturated.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This step is crucial for removing any particulate matter that could interfere with crystallization.

-

-

Induction of Crystallization:

-

Once a clear, hot solution is obtained, slowly add deionized water dropwise until the solution becomes faintly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again. This ensures the solution is perfectly saturated at the boiling point.

-

-

Cooling and Crystal Growth:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is critical for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel and flask.

-

Wash the crystals with a small amount of ice-cold 90:10 ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.

-

Continue to draw air through the funnel for several minutes to partially dry the crystals.

-

-

Drying:

-

Carefully transfer the purified crystals to a watch glass or drying dish.

-

Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator at room temperature.

-

Visual Workflow of the Recrystallization Process

Figure 1. Workflow for the purification of 4-bromo-1,5-naphthyridine dihydrobromide.

Quantitative Data and Expected Outcomes

The following table summarizes the expected quantitative parameters for this recrystallization protocol. Note that actual yields may vary depending on the purity of the starting material.

| Parameter | Value | Notes |

| Starting Material | 5.0 g (Crude) | Purity can affect the required solvent volume. |

| Ethanol (95%) | ~50-70 mL | Use the minimum amount of hot solvent for dissolution. |